molecular formula C13H17N3O2 B2973719 3-(Morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline CAS No. 2415599-90-3

3-(Morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2973719
CAS No.: 2415599-90-3
M. Wt: 247.298
InChI Key: KAOWMZBSMRNUDF-UHFFFAOYSA-N
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Description

3-(Morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring attached to a tetrahydrocinnoline core, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline typically involves multi-step organic reactions. One common method includes the reaction of morpholine with a suitable cinnoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-(Morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester
  • 4-(Morpholine-4-carbonyl)phenylboronic acid

Uniqueness

3-(Morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnoline stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its tetrahydrocinnoline core differentiates it from other morpholine derivatives, providing unique opportunities for research and application.

Properties

IUPAC Name

morpholin-4-yl(5,6,7,8-tetrahydrocinnolin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-13(16-5-7-18-8-6-16)12-9-10-3-1-2-4-11(10)14-15-12/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOWMZBSMRNUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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